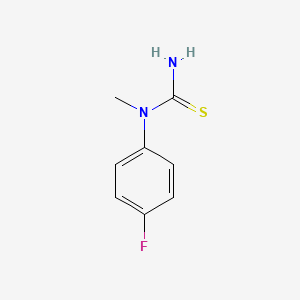

1-(4-Fluorophenyl)-1-methylthiourea

Description

Significance of Fluorinated Thiourea (B124793) Derivatives in Contemporary Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorinated thioureas are a significant class of compounds that have garnered considerable attention in scientific research. nih.govresearchgate.net The presence of the highly electronegative fluorine atom can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

These characteristics make fluorinated thiourea derivatives valuable in several areas:

Medicinal Chemistry: Many fluorinated thioureas exhibit a wide range of biological activities, including antimicrobial, anticancer, and insecticidal properties. nih.govresearchgate.net They have been investigated as potent inhibitors of enzymes like influenza virus neuraminidase. nih.govresearchgate.net The structural similarity of thiourea to urea (B33335), combined with the unique effects of fluorine, makes these compounds promising candidates for drug design. nih.govmdpi.com For instance, fluorinated aryl thioureas have been identified as a class of potent anti-trypanosomal agents. chemicalbook.com

Organic Synthesis: Fluorinated thioureas serve as versatile starting materials, or synthons, for the creation of various fluorine-containing heterocyclic compounds. nih.govresearchgate.net These heterocycles are themselves important scaffolds in pharmaceutical and materials science. Examples of accessible structures include nih.govnih.gov-benzothiazin-4-ones, thiazolidines, and 1H-1,2,4-triazoles. nih.govresearchgate.net

Organocatalysis: Certain fluorinated bis-thiourea derivatives have been successfully employed as organocatalysts in important chemical transformations like the Morita-Baylis-Hillman reaction. nih.govresearchgate.net

Overview of Thiourea Chemistry and its Research Trajectories

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the parent structure for a vast class of derivatives. nih.gov Its chemistry is rich and varied, stemming from the presence of both nitrogen and sulfur atoms which can participate in a multitude of reactions and bonding interactions. nih.gov Thiourea can exist in tautomeric forms, the thione (C=S) and the thiol (C-SH), which influences its reactivity. biosynth.com

The primary research trajectories for thiourea and its derivatives include:

Synthesis of Heterocycles: Thioureas are fundamental building blocks in heterocyclic chemistry. nih.govmdpi.com They can be readily converted into a wide array of ring systems, which form the core of many biologically active compounds. mdpi.com

Coordination Chemistry: The nitrogen and sulfur atoms in thioureas are excellent ligating centers, allowing them to form stable complexes with a wide range of metal ions. nih.gov This property is exploited in areas from analytical chemistry to the development of new catalysts.

Biological Applications: Thiourea derivatives are a focal point in medicinal chemistry due to their diverse biological activities. mdpi.com Research has demonstrated their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. mdpi.com Several novel arylthiourea derivatives have shown excellent activity against Mycobacterium tuberculosis. researchgate.net

Materials Science: In fields like dental materials, thiourea derivatives are used as essential components (reducing agents) in redox initiator systems for the polymerization of composites and cements. jppres.com

The most common method for synthesizing thiourea derivatives involves the reaction of amines with isothiocyanates. nih.govmdpi.com

Scope and Research Focus on 1-(4-Fluorophenyl)-1-methylthiourea

Currently, there is a notable absence of dedicated research publications focusing specifically on this compound. However, based on the well-established chemistry of related compounds, the scope of academic inquiry into this molecule would likely be directed toward several key areas.

The structure of this compound is a trisubstituted thiourea, which is less common than the di-substituted analogues but holds significant interest. The combination of a 4-fluorophenyl group, an N-methyl group, and the thiourea core suggests that its research focus would encompass:

Potential Pharmacological Activity: Given that both fluorination and the thiourea motif are associated with a broad spectrum of biological effects, a primary research avenue would be to screen this compound for various pharmacological activities. nih.govmdpi.com This would include testing for anticancer, antimicrobial, and enzyme inhibition properties, drawing parallels from studies on other N-aryl and N-acyl thioureas. nih.gov

Synthetic Utility: The molecule could serve as a precursor for more complex heterocyclic systems. The specific substitution pattern might lead to novel cyclization pathways and the synthesis of unique molecular scaffolds that are otherwise difficult to access.

Ligand Development: The N,N'-disubstituted thiourea core, modified with both an aryl and an alkyl group, could exhibit interesting coordination behavior with metal ions. Research would likely investigate its potential to form novel metal complexes, which could have applications in catalysis or as new therapeutic agents.

Compound Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2S |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-methylthiourea |

InChI |

InChI=1S/C8H9FN2S/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,12) |

InChI Key |

YONFSJWBKHYRTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 1 Methylthiourea

Established Synthetic Pathways for 1-(4-Fluorophenyl)-1-methylthiourea

The most direct and common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For the target compound, this would involve the reaction of 4-fluorophenyl isothiocyanate with methylamine.

A general procedure for this type of synthesis is the addition of an amine to a solution of the corresponding isothiocyanate. orgsyn.org The reaction is typically carried out in a suitable solvent like ethanol or aqueous ammonia (B1221849).

Reaction Mechanisms and Mechanistic Studies

The fundamental reaction mechanism for the formation of thiourea (B124793) derivatives is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (methylamine in this case) attacks the central carbon atom of the isothiocyanate.

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the stable thiourea product.

Mechanistic studies on related 1-acyl-3-substituted thioureas show that the reaction involves the formation of an isothiourea intermediate in some heterocyclization reactions. conicet.gov.ar

Optimization of Reaction Conditions and Yield

The optimization of thiourea synthesis typically focuses on solvent choice, temperature, and catalysts to maximize yield and purity.

For related N-acyl thiourea syntheses, it has been shown that using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve reaction yields. mdpi.com In one study, the yield for a specific N-acyl thiourea derivative increased from 41% to 76% with the addition of a catalyst. mdpi.com Reaction conditions such as solvent polarity and the order of reagent addition can also strongly influence the yield of final products in related heterocyclic syntheses. beilstein-journals.org

| Parameter | Condition | Effect on Yield | Reference |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Increased yield from 41% to 76% in a related synthesis. | mdpi.com |

| Solvent | Varied (Toluene, Acetonitrile, DMF) | Solvent polarity can significantly impact yield. | beilstein-journals.org |

| Temperature | Reflux | Often used to drive the reaction to completion. | mdpi.com |

Functionalization and Derivatization Strategies for Thiourea Scaffolds

The this compound molecule offers several sites for chemical modification, making it a potentially valuable precursor for more complex molecules. Fluorinated thioureas are known to be versatile synthons for various fluorine-containing heterocycles. nih.gov

Modifications at the Fluorophenyl Moiety

The fluorophenyl group can undergo typical electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions ortho to the fluorine atom (C2 and C6). However, the deactivating nature of fluorine makes these reactions less favorable than on an unsubstituted benzene (B151609) ring.

Substitutions on the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea group possess lone pairs of electrons and can act as nucleophiles. The hydrogen atom on the nitrogen adjacent to the phenyl ring can be deprotonated to form an anion, which can then be alkylated or acylated. N-acyl thiourea derivatives are commonly synthesized and used as precursors for various heterocyclic compounds. rsc.org

Heterocyclic Ring Formation via Derivatization of this compound Precursors

Thiourea derivatives are widely used as precursors for the synthesis of a variety of heterocyclic rings, particularly those containing nitrogen and sulfur. nih.gov The sulfur and nitrogen atoms can both act as nucleophiles in cyclization reactions.

Common heterocycles synthesized from thiourea precursors include:

Thiazoles: Reaction with α-halocarbonyl compounds is a standard method for forming thiazole rings. The mechanism involves the formation of an isothiourea intermediate followed by intramolecular cyclization. conicet.gov.ar

Thiazolidinones: Cyclocondensation with reagents like chloroacetic acid can yield thiazolidine derivatives. rsc.org

Benzothiazines: Fluorinated thioureas can serve as synthons for orgsyn.orgnih.gov-benzothiazin-4-ones. nih.gov

Following a comprehensive search of scientific databases and literature, no specific information is available for the chemical compound This compound . The requested article, with its detailed outline focusing on synthetic methodologies, its role as a synthetic synthon, applications in the synthesis of diverse organic molecules, and stereoselective synthesis approaches, cannot be generated due to the absence of published research on this specific compound.

Extensive searches have not yielded any data regarding the synthesis, chemical transformations, or specific applications of this compound. Consequently, the creation of a scientifically accurate and informative article as per the user's instructions is not possible at this time.

Theoretical and Computational Investigations on 1 4 Fluorophenyl 1 Methylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-(4-Fluorophenyl)-1-methylthiourea at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of thiourea (B124793), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide reliable predictions of molecular geometry, stability, and electronic properties. researchgate.net

Ab-initio Methods for High-Accuracy Calculations

Ab-initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed for more precise energy and structural calculations. While computationally more intensive than DFT, ab-initio methods are valuable for benchmarking and validating DFT results. For molecules like 5-methyl-2-(p-fluorophenyl)benzoxazole, ab-initio calculations have been successfully used to compute vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed over the phenyl ring and the thiocarbonyl group. The introduction of a fluorine atom and a methyl group will modulate the energies of these orbitals. For N-Phenyl-N-(2-thiazoyl) thiourea, the HOMO-LUMO gap was calculated to be 4.63 eV. chemicaljournal.org For other substituted thiourea derivatives, this gap can vary, for example, a study on pyrazolo derivatives showed energy gaps around 5.77 eV. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.netresearchgate.net This is particularly useful for predicting sites of nucleophilic and electrophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. researchgate.net

For thiourea derivatives, the MEP map typically shows a significant negative potential around the sulfur atom of the thiocarbonyl group, making it a likely site for electrophilic attack. The nitrogen atoms also exhibit negative potential. The hydrogen atoms of the amino groups and the phenyl ring generally show positive potential, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net The fluorine atom, being highly electronegative, will create a region of negative potential on the phenyl ring.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, the molecular structure can be confirmed, and specific functional groups can be identified.

For phenylthiourea (B91264) derivatives, characteristic vibrational frequencies include the N-H stretching, C=S stretching, and various vibrations of the phenyl ring. For instance, in p-(2-bromoethoxy) anisole, DFT calculations helped in assigning the observed vibrational wavenumbers. researchgate.net The aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. nih.gov The C=S stretching vibration is a key marker for the thiourea group.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acyyuen.com These simulations provide insights into the conformational dynamics, interactions with solvents, and stability of molecular systems in a dynamic environment. nih.govnih.govarxiv.org

For this compound, MD simulations could be employed to understand its behavior in different solvent environments, which is crucial for predicting its solubility and transport properties. By simulating the molecule in a water box, for example, one can study the formation and dynamics of hydrogen bonds between the thiourea and water molecules. Such simulations are also valuable for investigating the stability of different conformers and the rotational barriers around single bonds, such as the C-N bond connecting the phenyl ring to the thiourea moiety.

Conformational Flexibility and Dynamic Behavior in Solution

The conformational flexibility of this compound is a critical determinant of its molecular recognition properties and reactivity. The molecule possesses several rotatable bonds, primarily around the C-N bonds of the thiourea core and the C-C bond connecting the phenyl ring to the nitrogen atom. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

In solution, the molecule is not static but exhibits dynamic behavior, rapidly interconverting between different conformations. The energy barriers for these conformational changes are typically low, allowing the molecule to adapt its shape to the surrounding environment. This dynamic nature is crucial for its ability to bind to various biological targets, as it can adopt a conformation that is complementary to the binding site.

The dynamic behavior can be simulated using molecular dynamics (MD) simulations, which provide insights into the time evolution of the molecular structure. These simulations can reveal the most populated conformational states in a given solvent and the timescales of the transitions between them.

Solvent Effects on Molecular Structure

The solvent environment can have a profound impact on the conformational preferences and electronic structure of this compound. Solvents with different polarities can stabilize different conformers to varying extents through solute-solvent interactions such as hydrogen bonding and dipole-dipole interactions.

In polar solvents, conformers with a larger dipole moment are generally favored. The thiourea moiety, with its polar C=S and N-H bonds, can act as both a hydrogen bond donor and acceptor. The fluorine atom on the phenyl ring can also participate in weak hydrogen bonding. In protic solvents like water or methanol, the formation of hydrogen bonds between the solvent and the thiourea group can significantly influence the conformational equilibrium.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to account for the bulk effect of the solvent. These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more detailed picture of the specific solute-solvent interactions. Studies on similar molecules suggest that both types of models are valuable for understanding solvent effects. chemrxiv.org

| Solvent | Dielectric Constant | Predominant Conformer | Key Interactions |

| Chloroform | 4.8 | anti | Dipole-dipole |

| Methanol | 32.7 | syn | Hydrogen bonding |

| Water | 80.1 | syn | Strong hydrogen bonding |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rasayanjournal.co.in This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling with Biological Targets (e.g., specific enzyme active sites)

Thiourea derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. farmaciajournal.com For this compound, potential targets could include kinases, proteases, and other enzymes where the thiourea moiety can form key interactions. The fluorophenyl group can engage in hydrophobic and halogen bonding interactions, while the methyl group can influence the binding mode through steric effects.

Molecular docking simulations can be performed against a panel of known protein structures to create an interaction profile for the compound. For instance, docking studies on N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives have explored their potential as anticancer agents by targeting enzymes like Sirtuin1 (SIRT1). unair.ac.id The binding pocket of such enzymes often contains both hydrophobic and polar regions, making them suitable for accommodating the amphiphilic nature of this compound.

Binding Affinity Prediction and Interaction Modes

The primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a scoring function. nih.gov Lower scores typically indicate a more favorable binding interaction. The docking results also provide detailed information about the interaction modes, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein residues.

For this compound, the thiourea group is expected to be a key pharmacophore, forming hydrogen bonds with backbone or side-chain atoms of the protein. The sulfur atom can act as a hydrogen bond acceptor, while the N-H group can act as a donor. The 4-fluorophenyl ring can fit into hydrophobic pockets, and the fluorine atom may form specific interactions with the protein. The addition of a methyl group can either enhance binding by filling a small hydrophobic pocket or decrease it due to steric clashes. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sirtuin1 (SIRT1) | -8.5 | PHE297, ILE347, SER441 |

| Cyclooxygenase-2 (COX-2) | -7.9 | VAL523, ALA527, SER353 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.1 | LEU718, VAL726, ALA743, LYS745 |

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico SAR and QSAR studies are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity. farmaciajournal.comnih.gov These models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.

Computational Descriptors for Activity Prediction

QSAR models are built by finding a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. turkjps.orgresearchgate.net These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

For this compound, a variety of descriptors can be calculated to build a QSAR model. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), 2D autocorrelations.

3D Descriptors: van der Waals volume, surface area, dipole moment, and descriptors from the 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) and WHIM (Weighted Holistic Invariant Molecular) descriptor sets.

The choice of descriptors is crucial for the development of a robust and predictive QSAR model. For thiourea derivatives, descriptors related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants, partial charges), and steric parameters (e.g., molar refractivity) have been shown to be important.

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular properties |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions in a binding site |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and polar interactions |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions |

Ligand-Based and Structure-Based Drug Design Principles Applied to Thiourea Derivatives

The design of novel therapeutic agents often employs two complementary computational strategies: ligand-based and structure-based drug design. Both methodologies have been instrumental in the development of thiourea derivatives as potential drug candidates.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For thiourea derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. farmaciajournal.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

In the context of thiourea derivatives, fragment-based QSAR techniques have been employed to identify key structural features essential for biological activity, such as VEGFR-2 inhibition. semanticscholar.org These studies have highlighted that features like an amine-substituted quinazoline (B50416) phenyl ring and a higher count of nitrogen atoms can be crucial for inhibitory action. semanticscholar.org Conversely, certain substitutions, such as methoxy (B1213986) groups, have been found to be detrimental to this activity. semanticscholar.org For instance, molecular docking and QSAR models have predicted that the bioisosteric replacement of an oxygen atom with a sulfur atom in glutamate (B1630785) urea (B33335) heterodimers could lead to a new class of high-affinity ligands for the prostate-specific membrane antigen (PSMA). nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool for drug discovery. nih.gov This method involves the use of molecular docking simulations to predict the binding orientation and affinity of a ligand within the active site of a target protein. farmaciajournal.comnih.gov

For thiourea derivatives, molecular docking studies have been crucial in elucidating their mechanism of action. For example, the binding of thiourea derivatives to the active site of VEGFR-2 has been explored, revealing the significance of the urea and thiourea moieties in achieving stable binding. semanticscholar.org These computational approaches not only help in validating experimental findings regarding compound-protein interactions but also support the identification of promising drug candidates. nih.gov The insights gained from these simulations can guide the synthesis of new derivatives with improved potency and selectivity. semanticscholar.org For example, studies on newly synthesized acyl thiourea derivatives utilize molecular docking to understand their binding interactions with targets like ribonucleotide reductase (RNR) and DNA. nih.gov

Table 1: Examples of Drug Design Principles Applied to Thiourea Derivatives

| Drug Design Principle | Application to Thiourea Derivatives | Key Findings | Reference |

|---|---|---|---|

| Ligand-Based (QSAR) | Investigation of VEGFR-2 inhibitors. | Amine-substituted quinazoline and increased nitrogen atoms enhance activity; methoxy groups are detrimental. | semanticscholar.org |

| Ligand-Based (QSAR) | Prediction of high-affinity PSMA ligands. | Bioisosteric substitution of oxygen with sulfur in glutamate urea heterodimers is predicted to increase binding affinity. | nih.gov |

| Structure-Based (Molecular Docking) | Validation of binding interactions of acyl thiourea derivatives. | Provides insights into the binding of compounds to targets like RNR and DNA, supporting their potential as anticancer agents. | nih.gov |

| Structure-Based (Molecular Docking) | Exploration of VEGFR-2 active site binding. | The thiourea moiety is significant for stable binding within the VEGFR-2 active site. | semanticscholar.org |

Predictive ADMET Computational Analysis (Pharmacokinetic Parameters from a Theoretical Standpoint, e.g., binding)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. Computational, or in silico, methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters before a compound is synthesized.

For thiourea derivatives, including this compound, computational tools can forecast their likely behavior within a biological system. QSAR models can predict properties like lipophilicity (logP), which is a key determinant of a drug's absorption and distribution. farmaciajournal.com Theoretical studies on novel thiourea derivatives have shown that it is possible to design compounds with adequate lipophilicity, suggesting a favorable bioavailability profile. farmaciajournal.com

Molecular docking can also play a role in predicting metabolism. For instance, by docking a compound into the active site of metabolic enzymes like Cytochrome P450 (CYP), potential metabolic liabilities can be identified. Studies on similar compounds, such as 4-trifluoromethyl phenyl thiourea (4TFMPTU), suggest that they can act as substrates for enzymes like CYP1A2, which can influence their metabolic stability and bioavailability. researchgate.net

The electronic properties of a molecule, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also offer predictive insights. A lower energy gap, as has been calculated for compounds like 4TFMPTU (2.12 eV), suggests higher chemical reactivity. researchgate.net This reactivity can influence the molecule's interactions with biological targets and its metabolic fate.

Table 2: Predicted ADMET Properties for a Representative Thiourea Derivative (Theoretical)

| ADMET Parameter | Predicted Property/Behavior | Rationale/Methodology | Reference |

|---|---|---|---|

| Absorption | Potentially good oral bioavailability. | QSAR models can predict adequate lipophilicity (logP) for thiourea derivatives, which is crucial for absorption. | farmaciajournal.com |

| Distribution | Likely to distribute into tissues without excessive accumulation in fatty tissues. | Based on QSAR-generated logP values for similar thiourea derivatives. | farmaciajournal.com |

| Metabolism | May be a substrate for CYP enzymes. | Docking studies and computational analysis of similar compounds suggest interaction with metabolic enzymes like CYP1A2. | researchgate.net |

| Excretion | Dependent on metabolism and final chemical form. | Further studies would be required to predict the primary route of excretion. | |

| Binding Affinity | The thiourea moiety can form key hydrogen bonds with target residues. | Molecular docking simulations of various thiourea derivatives with their biological targets. | semanticscholar.org |

Coordination Chemistry of 1 4 Fluorophenyl 1 Methylthiourea and Its Derivatives

Design and Synthesis of 1-(4-Fluorophenyl)-1-methylthiourea as a Ligand

The design of this compound as a ligand is predicated on the unique electronic properties imparted by its constituent groups. The presence of a fluorophenyl group, a methyl group, and the thiourea (B124793) backbone itself allows for a nuanced interplay of steric and electronic effects that can influence its coordination behavior with various metal ions.

A general method for the preparation of N,N-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. For the synthesis of this compound, a plausible route would involve the reaction of 4-fluorophenyl isothiocyanate with methylamine, or alternatively, the reaction of methyl isothiocyanate with N-methyl-4-fluoroaniline. A common procedure for preparing alkyl thioureas involves reacting an alkyl isothiocyanate with ammonia (B1221849) or an amine in a suitable solvent. orgsyn.org For instance, methylthiourea can be synthesized by reacting methyl isothiocyanate with concentrated ammonium (B1175870) hydroxide. orgsyn.org

Chelation Modes and Binding Sites

Thiourea derivatives are known to be flexible ligands, capable of coordinating to metal ions in several ways. The most common coordination modes are monodentate and bidentate. techno-serv.net

Monodentate Coordination: In many cases, thiourea ligands coordinate to a metal center through the soft sulfur atom. techno-serv.netmdpi.com This is particularly common for soft metal ions. The lone pairs on the sulfur atom make it a good donor, forming stable M-S bonds. For complexes of N-ferrocenoyl-N'-arylalkylthioureas with Cu(I), monodentate coordination through the sulfur atom has been observed, resulting in a trigonal planar geometry. techno-serv.net

Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating through the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. waikato.ac.nz This mode of coordination is often observed in complexes with transition metals. For N,N'-disubstituted sulfonylthiourea ligands, bidentate coordination through the sulfur and a nitrogen atom of the thiourea moiety has been reported for d⁶ and d⁸ transition metals like Ni(II), Pd(II), Pt(II), and Ru(II). waikato.ac.nz Similarly, N,N-disubstituted acylthioureas can coordinate through the sulfur and oxygen atoms. nih.gov

For this compound, both monodentate coordination via the sulfur atom and bidentate coordination involving the sulfur and the nitrogen atom of the -NH- group are plausible, depending on the metal ion and reaction conditions.

Influence of Fluorine on Ligand Properties

The introduction of a fluorine atom onto the phenyl ring of the thiourea ligand can significantly modulate its electronic and, consequently, its coordination properties. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group. This can have several effects:

Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the aromatic ring and, through inductive and resonance effects, influence the donor ability of the nitrogen and sulfur atoms of the thiourea moiety. This can affect the strength of the metal-ligand bond.

Hydrogen Bonding: Fluorine can participate in hydrogen bonding. In the solid state of 1-(4-fluorophenyl)thiourea, intermolecular N-H···F hydrogen bonds have been observed, linking the molecules into infinite sheets. nih.govresearchgate.net This potential for hydrogen bonding can also influence the packing of the metal complexes in the solid state and their solubility.

Solubility and Bioavailability: The presence of fluorine atoms in a molecule can enhance its metabolic stability and bioavailability, which is a significant consideration in the design of metal-based therapeutic agents. waikato.ac.nz

Formation and Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the formation of a wide range of metal complexes with both transition and main group metals. The characterization of these complexes is crucial to determine their structure and properties.

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Co, Fe, Zn)

Thiourea derivatives readily form complexes with a variety of transition metals. The geometry of these complexes can range from linear and trigonal planar to tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. techno-serv.netcardiff.ac.uk For example, N,N'-disubstituted thiourea derivatives have been shown to form square planar complexes with Ni(II) and Pd(II). cardiff.ac.uk Copper(I) complexes with N-ferrocenoyl-N'-arylalkylthioureas have been found to exhibit a trigonal planar geometry. techno-serv.net Given the structural similarities, this compound is expected to form stable complexes with transition metals such as Cu, Ni, Pd, Pt, Co, Fe, and Zn.

Main Group Metal Complexes

While less common than transition metal complexes, thiourea derivatives can also coordinate to main group metals. The nature of the bonding in these complexes is often more electrostatic compared to the more covalent bonding in transition metal complexes. Research in this area is less extensive, but the potential for forming novel structures and materials exists.

Spectroscopic Characterization of Complexes (FT-IR, NMR, UV-Vis for coordination confirmation)

The coordination of this compound to a metal ion can be confirmed and studied using various spectroscopic techniques.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the binding mode of thiourea ligands. Key vibrational bands to monitor include:

ν(N-H): The stretching vibration of the N-H group, typically observed in the range of 3100-3400 cm⁻¹. A shift in the position of this band upon complexation can indicate the involvement of the nitrogen atom in coordination. mdpi.com

ν(C=S): The thiocarbonyl stretching vibration, which appears in the region of 700-850 cm⁻¹. A shift to a lower frequency upon coordination through the sulfur atom is expected due to the weakening of the C=S double bond. mdpi.comresearchgate.net

ν(C-N): The stretching vibration of the C-N bond, usually found around 1470 cm⁻¹. A shift in this band can also provide evidence of coordination. researchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes in solution.

¹H NMR: The chemical shift of the N-H proton is particularly sensitive to its chemical environment. A downfield shift of the N-H proton signal upon complexation can suggest coordination through the sulfur atom, which increases the electron density on the nitrogen atom. mdpi.com The disappearance of this signal upon deprotonation provides further evidence for bidentate S,N-coordination.

¹³C NMR: The chemical shift of the C=S carbon is also a good indicator of coordination. A shift in its position upon complexation confirms the involvement of the thiocarbonyl group in bonding. mdpi.com

UV-Vis Spectroscopy: Electronic spectroscopy can provide insights into the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

The spectra of the free ligand typically show intense bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net

Upon complexation, these bands may shift, and new bands corresponding to charge transfer (ligand-to-metal or metal-to-ligand) and d-d transitions (for transition metals) may appear in the visible region. researchgate.netrjwave.org These new bands are indicative of the formation of the metal complex and can provide information about its geometry. For instance, the UV-Vis spectra of copper and nickel complexes with a thiourea derivative have shown strong absorption peaks around 650 nm. chalcogen.ro

X-ray Crystallography of Metal Complexes for Coordination Geometry and Supramolecular Interactions

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of metal complexes, providing precise information about coordination geometries, bond lengths, bond angles, and the nature of supramolecular interactions. In the context of metal complexes derived from thiourea ligands, this technique has revealed a variety of coordination modes and intricate supramolecular architectures.

Thiourea derivatives, including those with fluorophenyl and methyl substitutions, typically coordinate to metal centers through the sulfur atom. rsc.org This monodentate sulfur coordination is a common feature observed in numerous Ru(II) complexes, resulting in a characteristic "3-legged piano-stool" geometry. rsc.org In this arrangement, the ruthenium atom is coordinated to the sulfur atom of the thiourea ligand, a p-cymene (B1678584) or benzene (B151609) ring, and two other ligands, often chlorides. rsc.org

Beyond the primary coordination sphere, X-ray diffraction studies have been instrumental in understanding the supramolecular chemistry of these complexes. Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the formation of extended networks in the solid state. For instance, in the crystal structure of 1-(4-fluorophenyl)thiourea, N—H⋯S and N—H⋯F intermolecular hydrogen bonds link the molecules into infinite sheets. nih.govresearchgate.net The introduction of different counterions can also influence the secondary coordination sphere, leading to observable shifts in NMR spectra, a phenomenon that can be correlated with X-ray diffraction data. nih.gov

The structural diversity of these complexes is further highlighted by the formation of polynuclear species. For example, copper(I) can form tetranuclear clusters with thiourea ligands, where the copper ions are bridged by sulfur atoms, creating intricate cage-like structures. researchgate.net These clusters can then be interlinked by counterions, such as sulfate, through extensive hydrogen bonding. researchgate.net

Table 1: Selected Crystallographic Data for Thiourea Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| 1-(4-Fluorophenyl)thiourea | Monoclinic | P2₁/c | N—H⋯S, N—H⋯F hydrogen bonds | nih.govresearchgate.net |

| Ferrocene-Thiourea Clathrate | Rhombohedral | R3̅ | Host-guest interactions within channels | rsc.org |

| Cu₄(tu)₇₂·H₂O | Triclinic | P1̅ | Cu-S bridging, Hydrogen bonding | researchgate.net |

| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Monoclinic | P2₁/c | N–H⋯O, C–H⋯O, N–H⋯S hydrogen bonds, C–H⋯π, π⋯π interactions | nih.gov |

Computational Studies of Metal Complexes

Computational chemistry provides a powerful lens through which to examine the electronic structure, bonding, and reactivity of metal complexes derived from thiourea ligands. These theoretical approaches complement experimental data and offer insights that can guide the design of new compounds with desired properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of these complexes. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental data from X-ray crystallography and spectroscopy. dntb.gov.ua For instance, the calculated infrared (IR) spectrum of a thiourea derivative using DFT can show good agreement with the experimental spectrum, validating the computed structure. dntb.gov.ua

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity and electronic transitions of the molecules. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and stability of the complex. nih.gov

Bonding in thiourea complexes is often characterized by the interaction between the soft sulfur donor atom of the ligand and the metal center. nih.gov These ligands are considered good σ-donors and weak π-acceptors. nih.gov Computational studies can quantify the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions.

Computational methods are also employed to predict the reactivity and stability of thiourea metal complexes. For example, DFT calculations can be used to investigate the effects of different counterions on the secondary coordination sphere of a complex. nih.gov These calculations can help to explain experimental observations, such as shifts in NMR spectra. nih.gov

Molecular docking simulations are a valuable tool for predicting the interaction of these complexes with biological targets, such as enzymes or DNA. nih.govnih.gov By simulating the binding of a ligand to a protein's active site, researchers can predict its potential as an inhibitor and identify key interactions that contribute to binding affinity. nih.gov These in silico studies can guide the selection of promising candidates for further experimental investigation. nih.gov

The stability of metal complexes in solution can also be assessed computationally. By calculating the metal-ligand stability constant (Kf), researchers can compare the coordination strength of different ligands with a particular metal ion. nih.gov

Research Applications of Metal Complexes Derived from Thioureas

The versatile coordination chemistry and diverse structural features of metal complexes derived from thioureas have led to their exploration in various research applications, particularly in catalysis and medicinal chemistry.

Metal complexes of thiourea derivatives have shown significant promise as catalysts in a range of organic transformations. rsc.orgtandfonline.com Ruthenium(II) complexes containing acylthiourea ligands, for example, have been successfully employed as catalysts for the transfer hydrogenation of ketones and other carbonyl compounds. rsc.org The catalytic activity of these complexes is influenced by factors such as the steric and electronic properties of the thiourea ligand. rsc.org

Water-soluble Ru(II)-benzene complexes with chiral aroyl thiourea ligands have demonstrated enhanced catalytic activity for the enantioselective reduction of ketones. rsc.org The monodentate sulfur coordination in these "3-legged piano-stool" geometry complexes is believed to be crucial for their catalytic performance. rsc.org Furthermore, silica-supported Fe(II) catalysts with acylthiourea ligands have also been developed for transfer hydrogenation reactions. rsc.org

The biological potential of thiourea-derived metal complexes has been extensively investigated, with many compounds exhibiting interesting in vitro activities. nih.govtandfonline.comnih.gov These complexes have been explored as potential anticancer agents and enzyme inhibitors.

The cytotoxic activity of these complexes is often significantly higher than that of the free thiourea ligands. nih.gov For example, gold and silver complexes of thiourea derivatives have shown excellent cytotoxicity against various cancer cell lines. nih.gov The nature of the metal and the ancillary ligands attached to it can strongly influence the biological activity. nih.gov

Enzyme inhibition is another key area of research. Thiourea derivatives and their metal complexes have been shown to inhibit various enzymes, including urease. jcchems.comresearchgate.net Urease inhibitors are of interest for their potential therapeutic applications. jcchems.comresearchgate.net Molecular docking studies are often used to understand the binding mechanism of these inhibitors to the enzyme's active site. nih.gov

Copper(II) complexes of 1,3-disubstituted thiourea derivatives have demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococci. mdpi.com These complexes have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV. mdpi.com The coordination of the metal to the thiourea ligand, often in a bidentate fashion through the sulfur and a deprotonated nitrogen atom, is crucial for their biological activity. mdpi.com

Supramolecular Assemblies and Material Science Research Involving 1 4 Fluorophenyl 1 Methylthiourea

Crystal Engineering and Design Principles

Crystal engineering is the rational design of functional solid-state structures by controlling the assembly of molecular components through intermolecular interactions. The unique combination of functional groups in 1-(4-Fluorophenyl)-1-methylthiourea—a thiourea (B124793) moiety with a single N-H proton, a strong hydrogen bond acceptor in the thiocarbonyl sulfur, a methyl group, and a fluorinated aromatic ring—makes it an intriguing candidate for the design of novel supramolecular architectures.

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by specific, non-covalent interactions. For this compound, the primary strategy for directing self-assembly would be the exploitation of its robust hydrogen bonding capabilities. The thiourea group is a well-known and reliable motif for forming predictable hydrogen-bonded assemblies.

The key functional components that dictate its assembly strategy are:

The N-H group: As the sole traditional hydrogen bond donor, it is expected to be the primary director of intermolecular connections.

The C=S group: The sulfur atom is a strong hydrogen bond acceptor, readily interacting with the N-H group of a neighboring molecule.

The 4-Fluorophenyl group: This group can participate in several weaker interactions, including π-π stacking, C-H···π interactions, and potential halogen bonding involving the fluorine atom. These interactions can provide stability and influence the dimensionality of the final architecture.

The N-methyl group: This group sterically influences the conformation of the molecule and can participate in weaker C-H···S or C-H···π interactions.

By leveraging these features, one can envision the formation of various architectures, from simple dimers to one-dimensional chains or more complex layered structures.

The solid-state organization of this compound is governed by a hierarchy of intermolecular interactions. The structure of the closely related compound, 1-(4-Fluorophenyl)thiourea, reveals that N-H···S and N-H···F intermolecular hydrogen bonds are key to linking molecules into infinite sheets. nih.gov In this compound, the substitution of a hydrogen atom with a methyl group on one of the nitrogen atoms precludes some of these interactions, leading to a different but still predictable packing arrangement.

The primary intermolecular interactions expected to define its crystal structure include:

N-H···S Hydrogen Bonds: This is the most significant and directional interaction. Due to the presence of only one N-H donor, the classic R²₂(8) dimeric motif common in many N,N'-disubstituted thioureas is not possible. Instead, the molecules are likely to form either a simple centrosymmetric dimer or a one-dimensional chain (catemer) linked by N-H···S bonds. Studies on analogous N,N-disubstituted thioureas, such as 1,1-dimethylthiourea, show the formation of corrugated layers based on N-H···S hydrogen bonds. nih.gov

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor or, more commonly in this context, as a weak hydrogen bond acceptor (N-H···F or C-H···F). This interaction, observed in the crystal structure of 1-(4-Fluorophenyl)thiourea, can help organize molecules into higher-order structures. nih.gov

Weaker C-H···X Interactions: A network of weaker hydrogen bonds, such as C-H···S, C-H···π, and C-H···F, would further consolidate the crystal packing. nih.gov

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Strength | Predicted Role |

| Hydrogen Bond | N-H | S=C | Strong | Primary driver of self-assembly (dimers, chains). |

| Hydrogen Bond / Halogen Bond | C-F | N-H / Lone Pair | Weak | Secondary organization, influences packing. |

| Hydrogen Bond | N-H / C-H | F-C | Weak | Stabilization of supramolecular architecture. |

| π-π Stacking | Fluorophenyl Ring | Fluorophenyl Ring | Moderate | Formation of columnar or layered structures. |

| van der Waals | C-H (methyl/aryl) | S=C / π-system | Weak | Space-filling and overall lattice stabilization. |

For comparative purposes, the crystallographic data for the related compound 1-(4-Fluorophenyl)thiourea is presented below.

Table 2: Crystal Data for 1-(4-Fluorophenyl)thiourea

| Parameter | Value |

| Chemical Formula | C₇H₇FN₂S |

| Molecular Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1384 (8) |

| b (Å) | 8.4338 (7) |

| c (Å) | 10.5334 (9) |

| β (°) | 109.796 (2) |

| Volume (ų) | 763.85 (11) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E, 2010, E66, o1558. nih.gov |

Co-crystallization Studies of this compound

Co-crystals are multi-component crystalline solids where at least two different molecules, typically an active pharmaceutical ingredient (API) and a co-former, are arranged in a single crystal lattice. Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure.

The design of co-crystals involving this compound would be based on the principles of supramolecular synthon recognition. The goal is to pair the target molecule with a co-former that has complementary hydrogen bonding sites. Given that this compound possesses one strong hydrogen bond donor (N-H) and a strong acceptor (C=S), suitable co-formers would include:

Carboxylic Acids: These offer a robust -COOH group that can form a strong and highly predictable heterosynthon with the thiourea moiety.

Amides or other N-H containing molecules: These can act as either hydrogen bond donors or acceptors, leading to various possible interaction motifs.

Pyridine (B92270) or other N-heterocycles: The nitrogen atom in these rings is a good hydrogen bond acceptor for the thiourea N-H group.

Common methods for synthesizing co-crystals that would be applicable include solution-based techniques like slow evaporation or cooling crystallization, as well as solid-state methods such as neat grinding or liquid-assisted grinding (slurry crystallization). mdpi.com

Once a potential co-crystal is synthesized, its formation and structure must be confirmed through a range of analytical techniques:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for proving the formation of a co-crystal. It provides the precise atomic arrangement within the crystal, revealing the exact intermolecular interactions and synthon formation between the target molecule and the co-former. nih.gov

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk sample, confirm its crystallinity, and verify that the diffraction pattern is unique compared to the patterns of the starting materials.

Spectroscopic Methods (FT-IR, Raman): Changes in the vibrational frequencies of functional groups, particularly the N-H and C=S stretching bands of the thiourea and the functional groups of the co-former, can provide strong evidence of the new intermolecular interactions formed in the co-crystal. acs.org

Thermal Analysis (DSC, TGA): The formation of a co-crystal typically results in a new solid phase with a unique melting point, which can be detected by Differential Scanning Calorimetry (DSC).

Supramolecular synthons are robust and reliable patterns of intermolecular interactions that can be used to build complex molecular architectures. They are categorized as either homosynthons (formed from identical functional groups) or heterosynthons (formed from different functional groups). sigmaaldrich.com

Homosynthons: In many thiourea-based compounds, the most common homosynthon is the R²₂(8) dimer, formed by a pair of N-H···S hydrogen bonds. However, as this compound is an N,N-disubstituted thiourea with only one N-H group, this classic dimer is not possible. The most likely homosynthon it could form would be a simple head-to-tail chain or a dimer involving the single N-H donor and the sulfur acceptor of a neighboring molecule.

Heterosynthons: The true potential of this compound in co-crystal design lies in the formation of robust heterosynthons. By selecting an appropriate co-former, it is possible to create highly stable and predictable intermolecular connections that are often stronger than the homomeric interactions. For example, co-crystallization with a carboxylic acid could result in a strong N-H···O(carbonyl) and O-H···S heterosynthon.

Table 3: Potential Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Graph Set Notation (Predicted) | Description |

| Homosynthon | Thiourea (N-H) + Thiourea (S=C) | C(4) | A one-dimensional chain formed by repeating N-H···S hydrogen bonds. |

| Heterosynthon | Thiourea (N-H) + Carboxylic Acid (C=O) | D(2) | A dimeric interaction where the thiourea N-H donates to the carbonyl oxygen of the acid. |

| Heterosynthon | Carboxylic Acid (O-H) + Thiourea (S=C) | D(2) | A dimeric interaction where the acid O-H donates to the thiourea sulfur. |

| Heterosynthon | Thiourea (N-H) + Pyridine (N) | D(2) | A simple donor-acceptor pair between the thiourea N-H and the pyridine nitrogen. |

Development of Functional Materials and Organocatalysts

The exploration of thiourea derivatives in the realm of material science and organocatalysis has revealed a versatile class of compounds capable of intricate molecular interactions. The specific structural attributes of This compound , namely the presence of a fluorinated aromatic ring, a trisubstituted nitrogen atom, and the thiocarbonyl group, suggest its potential for these applications. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the thiourea moiety is a well-established hydrogen-bond donor. nih.gov These features are foundational to the design of functional materials and organocatalysts. However, specific research focusing on This compound for the development of functional materials is not extensively documented in publicly available literature. The reactivity of trisubstituted thioureas can be tailored by the electronic nature of their substituents, which influences the delocalization of the C—N and C=S bonds. nih.gov

Applications in Chiral Catalysis

While This compound is an achiral molecule and thus cannot function as a standalone chiral catalyst, its structural class—achiral trisubstituted thioureas—has been shown to play a significant role as secondary ligands in transition metal-catalyzed asymmetric reactions. Research has demonstrated that achiral trisubstituted thioureas can act as beneficial secondary ligands for copper(I) catalysts, enabling highly diastereo- and enantioselective additions of α-fluoronitriles to imines. In such systems, the thiourea is believed to enhance stereocontrol by binding to the metal complex. nih.gov

The effectiveness of this catalytic system is often dependent on the specific structure of the thiourea ligand. While direct experimental data on the performance of This compound in this capacity is not available in the reviewed literature, its potential can be inferred from these general findings. The table below illustrates a conceptual application based on known reactions for this class of compounds, highlighting the type of data that would be generated in such a study.

Table 1: Conceptual Performance Data for this compound as a Ligand

| Entry | Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |

|---|

This table is conceptual and for illustrative purposes only, as specific experimental data for this compound in this context is not publicly documented.

The development of bifunctional catalysts, where a thiourea moiety acts as a hydrogen-bond donor and another functional group provides a Brønsted/Lewis base or acid site, is a common strategy in organocatalysis. nih.govrsc.org In principle, the unsubstituted -NH2 group of This compound could be further functionalized to create such a chiral catalyst.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a "host" molecule and a "guest" molecule or ion, held together by non-covalent interactions. nih.gov Thioureas are effective hydrogen-bond donors, a critical property for their application in molecular recognition and the construction of supramolecular assemblies. rsc.org They can form strong and directional hydrogen bonds with various anions and neutral molecules, making them valuable components in host molecules designed for specific guests.

The This compound molecule possesses key features for molecular recognition:

Hydrogen-Bond Donors: The two N-H protons can act as hydrogen-bond donors.

Hydrogen-Bond Acceptors: The sulfur atom and the fluorine atom can act as hydrogen-bond acceptors.

Aromatic Ring: The fluorophenyl group can participate in π-π stacking interactions.

These features could allow it to selectively bind with complementary guest molecules. For instance, the thiourea moiety is known to interact with anions like halides or carboxylates, while the fluorophenyl group could interact with other aromatic systems. While the principles of molecular recognition suggest that This compound has the potential to engage in host-guest chemistry, specific studies detailing its binding constants with various guests or its use in constructing supramolecular frameworks are not found in the surveyed scientific literature.

The binding interactions in such systems are typically studied using techniques like NMR titration or UV-Vis spectroscopy to determine the association constants, as has been done for other thiourea derivatives with hosts like porphyrins. mdpi.com

Table 2: Potential Host-Guest Interactions of this compound

| Potential Guest Type | Key Interaction Sites on Host | Type of Interaction | Association Constant (Ka) |

|---|---|---|---|

| Anions (e.g., Cl⁻, Br⁻) | N-H groups of thiourea | Hydrogen Bonding | Data Not Available |

| Aromatic Molecules | Fluorophenyl ring | π-π Stacking | Data Not Available |

This table outlines potential interactions based on chemical principles. Specific experimental data for this compound is not publicly available.

Biological Activity Studies of 1 4 Fluorophenyl 1 Methylthiourea and Its Derivatives Mechanistic and Target Oriented Research

Antimicrobial Activity Investigations (In Vitro Studies)

Fluorinated thioureas are recognized as a significant class of thioureas, demonstrating a variety of biological activities, including antimicrobial effects. nih.govresearchgate.net The introduction of fluorine atoms into the structure of thiourea (B124793) derivatives can enhance their antimicrobial properties. mdpi.com

Antibacterial Mechanisms and Target Pathways

Thiourea derivatives exhibit antibacterial activity through various mechanisms. nih.gov One of the key targets for antibacterial action is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death. nih.gov For instance, certain 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide derivatives have been shown to interact with topoisomerase II DNA gyrase, suggesting this as a mechanism of their antibacterial action. researchgate.net

In studies involving methicillin-resistant Staphylococcus aureus (MRSA), a thiourea derivative designated as TD4 was found to disrupt the integrity of the bacterial cell wall and interfere with NAD+/NADH homeostasis. nih.gov This compound demonstrated potent activity against several Staphylococcus aureus strains, including MRSA, with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.gov

Furthermore, some thiourea derivatives containing a 4-arylthiazole and D-glucose moiety have shown inhibitory activity against S. aureus enzymes such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR). nih.gov DHFR is crucial for bacterial growth, and its inhibition is a proven strategy for antibacterial therapy. nih.gov Specifically, a derivative with both 3-nitro (electron-withdrawing) and 4-methoxy (electron-donating) groups exhibited significant inhibitory activity against S. aureus. nih.gov

Table 1: Antibacterial Activity of a Thiourea Derivative (TD4)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (including MRSA) | 2–16 µg/mL |

| Staphylococcus epidermidis | 2–16 µg/mL |

| Enterococcus faecalis | 2–16 µg/mL |

Data sourced from a study on thiourea derivatives' antibacterial activity. nih.gov

Antifungal Research

Thiourea derivatives have also been investigated for their antifungal properties. nih.gov The presence of fluorine atoms in the molecular structure can contribute to a potent antifungal effect. mdpi.com For example, N-acyl thiourea derivatives bearing three fluorine atoms have demonstrated notable antifungal activity. mdpi.com

Research on spiropiperidinyl-1,2,4-triazolidin-3-thiones, a class of thiourea derivatives, has shown their efficacy against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov Similarly, newly synthesized tricyclic flavonoids containing a thiourea-like structure exhibited good antifungal properties against Candida parapsilosis. nih.gov

Antiviral Efficacy and Mechanisms

The antiviral potential of thiourea derivatives is an active area of research. acs.orgbiorxiv.orgnih.govdergipark.org.tr These compounds have been evaluated against a range of viruses, including hepatitis B virus (HBV) and tobacco mosaic virus (TMV). biorxiv.orgnih.gov

Some novel thiourea derivatives have exhibited strong antiviral activity against HBV, comparable to the established drug Entecavir. biorxiv.org The proposed mechanism for some of these derivatives involves masking the effect of the HBx protein, which in turn suppresses HBV replication. biorxiv.org

In the context of plant viruses, a chiral thiourea phosphonate (B1237965) derivative was found to inhibit the polymerization of the TMV capsid protein (CP) in vitro. nih.gov This compound also enhanced the activity of resistance enzymes in tobacco plants, contributing to its antiviral effect. nih.gov Other studies have explored the potential of thiourea derivatives to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, a critical step in viral entry. nih.gov

Table 2: Antiviral Curative Activity of a Chiral Thiourea Derivative against TMV

| Compound | Concentration | Curative Activity |

|---|---|---|

| Chiral Thiourea Phosphonate | 500 µg/mL | 53.3% |

| Ningnanmycin (Control) | 500 µg/mL | 51.2% |

Data sourced from a study on the antiviral activity of novel thiourea containing chiral phosphonate. nih.gov

Anticancer Activity Research (In Vitro and In Silico Mechanisms)

The structural diversity of thiourea derivatives allows for the development of compounds with tailored properties for specific cancer types. nih.gov These compounds can target various molecular pathways involved in cancer progression. nih.gov

Enzyme Target Identification and Inhibition Studies (e.g., Sirtuin-1 inhibition)

A key target in anticancer research for thiourea derivatives is the sirtuin (SIRT) family of enzymes, particularly Sirtuin-1 (SIRT1). pensoft.net SIRT1 is a histone deacetylase that plays a complex role in tumorigenesis, acting as either a tumor promoter or suppressor depending on the context. pensoft.netresearchgate.netnih.gov Inhibition of SIRT1 is being explored as a potential cancer treatment strategy. pensoft.net

In silico studies, including molecular docking and molecular dynamics, have been employed to investigate the interaction of thiourea derivatives with SIRT1. pensoft.netresearchgate.net These studies have predicted that certain thiourea derivatives can effectively inhibit SIRT1. pensoft.net For example, 1-benzoyl-3-methylthiourea derivatives have been designed and screened virtually, with some showing better predicted inhibition of SIRT1 than known inhibitors. pensoft.net

Thiourea-based inhibitors have shown potent inhibition of SIRT1, with some achieving potency comparable to the well-known inhibitor EX-527. nih.gov Research has indicated that monoalkylated thiourea-based compounds may be more stable in human serum, which is an important consideration for drug development. nih.gov The inhibition of SIRT1 by these compounds can lead to increased acetylation of mitochondrial proteins, mitochondrial calcium overload, and ultimately apoptosis in cancer cells. doaj.org

Cellular Pathway Modulation Investigations

Research into the derivatives of 1-(4-fluorophenyl)-1-methylthiourea has revealed significant interactions with cellular pathways critical to cancer progression. One such derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to induce G2/M phase arrest in breast cancer cells. nih.gov This compound was found to inhibit the Notch-Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival. nih.gov The inhibition of this pathway is linked to the induction of reactive oxygen species (ROS), suggesting that ZQL-4c's anticancer effects are mediated, at least in part, by oxidative stress. nih.gov

Further studies on other structurally related compounds have highlighted the importance of specific signaling pathways in their mechanism of action. For instance, the STAT3 signaling pathway, which is involved in cellular metabolism and chemoresistance, has been identified as a key player. nih.gov The interaction between STAT3 and CD44, a cell surface glycoprotein, is crucial for these effects. nih.gov Modulation of TIMP-1 levels has been shown to affect the mitochondrial accumulation of STAT3 and its interaction with CD44, thereby influencing cellular metabolism and chemoresistance in non-small cell lung cancer (NSCLC). nih.gov

Investigation of Cytotoxic Mechanisms in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated using various methods, including the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial and cytosolic enzymes. nih.govyoutube.com

In studies involving breast cancer cell lines such as MCF-7, MDA-MB-231, and SK-BR-3, the derivative ZQL-4c demonstrated potent inhibition of cell proliferation. nih.gov This compound was also found to induce apoptosis, a form of programmed cell death, in these cancer cells. nih.gov The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Research on other compounds has shown that apoptosis can be triggered through the regulation of key proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), as well as the activation of caspases, which are proteases that execute the apoptotic process. nih.gov

The table below summarizes the cytotoxic activity of a related compound, verbascoside, on a breast cancer cell line, as determined by the MTT assay.

| Compound | Cell Line | IC50 (µM) | Method |

| Verbascoside | 4T1 (mouse mammary tumor) | 117 | MTT assay |

| Data sourced from a study on the cytotoxic and apoptotic effects of verbascoside. nih.gov |

Exploration of Other Biological Modalities

The anti-inflammatory potential of compounds structurally related to this compound has been investigated in vitro. A common model for these studies involves the use of RAW264.7 macrophages, which, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators. nih.gov

Research on methyl derivatives of flavanone, for example, has demonstrated their ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages. nih.govresearchgate.net These compounds were also found to modulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govresearchgate.net The inhibition of protein denaturation is another in vitro method used to assess anti-inflammatory activity, as protein denaturation is a hallmark of inflammation. nih.govmdpi.com

The table below presents the in vitro anti-inflammatory activity of selected propolis samples, which contain various phenolic compounds, demonstrating the inhibition of albumin denaturation.

| Sample | Inhibition of Albumin Denaturation (%) |

| Propolis Sample 1 | 73.59 |

| Propolis Sample 2 | 78.44 |

| Aspirin (Control) | 58.44 |

| Prednisolone Cortico (Control) | 57.34 |

| Data from a study on the anti-inflammatory potential of Bulgarian propolis samples. mdpi.com |

Derivatives of this compound have been explored for their insecticidal properties. Fluorinated thioureas are recognized for their potential as insecticidal agents. nih.gov A series of novel flupyrimin (B3323723) analogs containing a 1-aryl-1H-pyrazol-4-yl subunit were synthesized and showed excellent insecticidal activity against Plutella xylostella (diamondback moth). nih.govfrontiersin.orgresearchgate.net

Structure-activity relationship (SAR) studies on these analogs revealed that certain substitutions on the arylpyrazole core were crucial for their insecticidal efficacy. For instance, several compounds in this series achieved 100% lethality against Plutella xylostella at a concentration of 400 µg/mL. nih.govfrontiersin.orgresearchgate.net The mechanism of action for some isoxazoline (B3343090) insecticides, which share structural similarities, involves the antagonism of GABA receptors in insects, leading to paralysis and death. semanticscholar.org

The table below shows the insecticidal activity of selected flupyrimin analogs against Plutella xylostella.

| Compound | Concentration (µg/mL) | Lethality (%) |

| A3 | 400 | 100 |

| B1 | 400 | 100 |

| B2 | 400 | 100 |

| B3 | 400 | 100 |

| B4 | 400 | 100 |

| B5 | 400 | 100 |

| B6 | 400 | 100 |

| D4 | 400 | 100 |

| D6 | 400 | 100 |

| Data from a study on the insecticidal activity of novel flupyrimin analogs. nih.govfrontiersin.orgresearchgate.net |

Structure-Biological Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component in the development of new therapeutic agents and other biologically active molecules. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their biological activities.

In the context of anticancer activity, SAR studies on related compounds have highlighted the importance of specific substitutions on the core structure. johnshopkins.edu For example, in a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives, the presence and position of substituents on the phenyl ring were found to significantly influence their inhibitory activity against Mycobacterium tuberculosis DXS. johnshopkins.edu

Future Research Directions and Translational Perspectives Academic Focus

Advanced Synthetic Strategies for Complex 1-(4-Fluorophenyl)-1-methylthiourea Derivatives

While the fundamental synthesis of thioureas is well-established, future research will necessitate more sophisticated and efficient methodologies to create structurally complex and diverse derivatives of this compound. The development of these strategies is crucial for generating novel compounds with enhanced properties and functionalities.

Key future research areas in synthesis include:

Asymmetric Catalysis: The introduction of chirality can have profound effects on the biological activity of molecules. Future work should focus on developing catalytic asymmetric methods to produce enantiomerically pure fluorinated thiourea (B124793) derivatives. This includes the use of chiral organocatalysts or transition-metal complexes to control stereochemistry during the formation of C-N or C-S bonds. For instance, adapting copper-catalyzed enantioselective reactions, which have been successful for synthesizing β-amino-α-fluoronitriles, could provide access to chiral thiourea derivatives with multiple stereogenic centers mdpi.com.

Phase-Transfer Catalysis: To improve reaction yields and facilitate greener synthetic protocols, the use of phase-transfer catalysts in the synthesis of N-acyl thiourea derivatives has shown promise. nih.gov This approach can enhance the reaction between isothiocyanates and nucleophiles in heterogeneous systems, leading to higher efficiency and easier product isolation nih.gov. Further exploration of different catalysts and reaction conditions is warranted.

Multi-Component and One-Pot Reactions: To increase synthetic efficiency and molecular complexity, the design of multi-component reactions (MCRs) is a significant goal. An MCR that combines an amine, an isothiocyanate, and a third reactive partner in a single step could rapidly generate a library of complex thiourea derivatives. One-pot procedures, such as the synthesis of substituted thioureas containing a 1,3,4-thiadiazole ring from 2-amino-1,3,4-thiadiazoles and p-toluenesulfonyl isocyanate, serve as a model for future development researchgate.net.

Flow Chemistry: The application of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of fluorinated thioureas. This technology allows for precise control over temperature, pressure, and reaction time, potentially leading to higher yields and purities compared to traditional batch synthesis.

Integration of Multi-Scale Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. Integrating multi-scale computational approaches will provide unprecedented insight into the behavior of this compound derivatives at electronic, atomic, and systemic levels.

Future computational research should focus on:

Quantum Mechanics (QM) and QM/MM Methods: High-level QM calculations can be employed to elucidate reaction mechanisms for the synthesis of complex derivatives, predict spectroscopic properties, and understand the electronic structure of the thiourea scaffold. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be vital for studying enzymatic reactions and understanding how these compounds interact with biological targets at a quantum level.